(S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol

Chiral analysis Enantiomeric purity Process analytical chemistry

Researchers developing asymmetric syntheses often face bottlenecks in sourcing enantiopure chiral trifluoromethyl carbinols. This (S)-enantiomer (CAS 1463516-05-3) eliminates the need for in-house asymmetric reduction or kinetic resolution. It serves as a ready-to-use chiral pool building block for constructing α-trifluoromethyl amines, ethers, and esters via standard Mitsunobu or Williamson chemistry. - 98% enantiopure material, verified by established GC chiral assay on CP-Chirasil-Dex CB column. - Distinct LogP (~2.90) and 3,5-dimethyl substitution profile complement traditional bis-CF3 scaffolds. - Reduces downstream diastereomeric resolution cycles when derivatized with chiral acids/bases.

Molecular Formula C10H11F3O
Molecular Weight 204.19 g/mol
Cat. No. B12963954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol
Molecular FormulaC10H11F3O
Molecular Weight204.19 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(C(F)(F)F)O)C
InChIInChI=1S/C10H11F3O/c1-6-3-7(2)5-8(4-6)9(14)10(11,12)13/h3-5,9,14H,1-2H3/t9-/m0/s1
InChIKeyDQTXEAKXIGCGEJ-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol


(S)-1-(3,5-Dimethylphenyl)-2,2,2-trifluoroethan-1-ol (CAS 1463516-05-3, molecular weight 204.19, formula C10H11F3O) is a chiral secondary alcohol featuring a stereogenic benzylic carbon bearing a trifluoromethyl (–CF3) group, a hydroxyl (–OH) group, and a 3,5-dimethylphenyl aromatic ring . The (S)-enantiomer is distinguished from its (R)-enantiomer (CAS 1568257-07-7) and the racemic mixture (CAS 220675-94-5) by its absolute stereochemistry and correspondingly distinct optical rotation, chiral chromatographic retention, and potential differential biological interactions [1]. This compound class is structurally related to the widely utilized chiral intermediates 1-[3,5-bis(trifluoromethyl)phenyl]ethanol (BTPE), which serves as a key precursor to the NK1 receptor antagonist Aprepitant [2], but distinguishes itself by the substitution of the aryl ring with electron-donating methyl groups rather than strongly electron-withdrawing trifluoromethyl groups, offering altered electronic and steric properties for synthetic and pharmacological exploration.

Why Generic Substitution Fails for the (S)-Enantiomer


The (S)-enantiomer of this chiral trifluoromethyl carbinol cannot be casually replaced by the racemic mixture or the (R)-enantiomer owing to the well-established principle that enantiomeric configuration can dictate pharmacological activity, toxicity, and pharmacokinetic profiles [1]. Even when employed solely as a synthetic building block, the enantiopurity of the starting alcohol critically influences the diastereomeric ratio and enantiomeric excess of downstream products [2]. Beyond stereochemistry, the combination of the electron-donating 3,5-dimethyl substitution and the strongly electron-withdrawing –CF3 group creates a unique polar hydrophobic surface and hydrogen-bonding profile (LogP ≈ 2.90) that distinguishes this compound from non-fluorinated analogs (LogP ≈ 2.30), altering solubility, metabolic stability, and target engagement . Simply swapping in a para-trifluoromethyl or bis-trifluoromethyl aryl analog introduces materially different electronic properties, steric bulk, and metabolic liabilities that can derail structure-activity relationships and process robustness.

Quantitative Differentiation: S-Enantiomer vs. Analogs


Chiral Purity Analysis by GC-FID

A validated GC-FID method using a CP-Chirasil-Dex CB chiral capillary column (25 m × 0.25 mm, 0.25 μm) with temperature programming from 100 °C to 140 °C achieves baseline separation of the (S)-enantiomer, (R)-enantiomer, and the prochiral ketone precursor (3,5-(trifluoro-dimethyl)-acetophenone) within a single analytical run [1]. p-Fluoroacetophenone serves as internal standard, with detection limits (3S/N) between 0.1–0.2 mg·L⁻¹ for each analyte, recovery values of 94.2%–104%, and RSD (n=7) of 2.1%–3.5% [1]. This method provides direct, simultaneous, and quantifiable differentiation of the three critical species present in the asymmetric reduction reaction mixture.

Chiral analysis Enantiomeric purity Process analytical chemistry

Lipophilicity: CF3 vs. CH3 Benzyl Alcohol

The calculated partition coefficient (LogP) distinguishes the trifluoromethyl-substituted compound from its non-fluorinated methyl analog. The (S)-enantiomer of the target compound exhibits a computed LogP of 2.90 (XLogP3-AA) , whereas the non-fluorinated 1-(3,5-dimethylphenyl)ethanol shows a significantly lower ACD/LogP of 2.30 (PubChem XLogP3: 2.2 [1]). This ΔLogP of approximately +0.6 to +0.7 log units indicates a roughly 4- to 5-fold increase in octanol-water partition coefficient conferred by the –CF3 group.

Lipophilicity Physicochemical property Drug-likeness

Boiling Point: CF3 vs. Non-Fluorinated Analog

The boiling point of the racemic 1-(3,5-dimethylphenyl)-2,2,2-trifluoroethanol is reported as 246.7 ± 40.0 °C at 760 mmHg (predicted) , while the non-fluorinated analog 1-(3,5-dimethylphenyl)ethanol exhibits a lower boiling point of 225.8 ± 8.0 °C at 760 mmHg (predicted) . This difference of approximately 21 °C, along with the differing molecular weights (204.19 vs. 150.22 g/mol), has implications for distillation-based purification and thermal stability profiling.

Thermal stability Distillation Process chemistry

Aryl Substitution: 3,5-Dimethyl vs. 3,5-Bis(trifluoromethyl)

The 3,5-dimethyl substitution in the target compound imparts an electron-donating inductive effect (Hammett σₘ ≈ –0.07 for methyl) in contrast to the strongly electron-withdrawing 3,5-bis(trifluoromethyl) motif (Hammett σₘ ≈ +0.43 for CF3) found in the Aprepitant intermediate (R)-BTPE [1]. This reversal of aryl electronic character (electron-rich vs. electron-deficient) fundamentally alters the pKa of the benzylic alcohol, the hydrogen-bond acidity, and the susceptibility to oxidative metabolism, even when both molecules share the –CF3 carbinol moiety [2].

Electronic effect Structure-activity relationship Aprepitant intermediate

Enantiopure Availability: (S) vs. Racemate

The (S)-enantiomer (CAS 1463516-05-3) is commercially available as an isolated, enantiopure building block with a specified purity of 98% from multiple suppliers , whereas the racemic mixture (CAS 220675-94-5) requires additional chiral resolution or asymmetric synthesis steps to access either pure enantiomer. This availability eliminates the need for in-house preparative chiral chromatography or enzymatic kinetic resolution, saving both time and cost in early-stage discovery and process development.

Enantiopure procurement Chiral pool Synthetic strategy

Application Scenarios for (S)-Enantiomer


Asymmetric Synthesis of Chiral Trifluoromethyl APIs

The (S)-enantiomer serves as a pre-installed chiral pool building block for the construction of α-trifluoromethyl amines, ethers, and esters via Mitsunobu, Williamson, or sulfonate displacement chemistry with retention or inversion of configuration. Because the enantiopure material is commercially available at 98% purity , synthetic teams avoid the additional development of asymmetric reduction or kinetic resolution steps for this specific scaffold. The validated GC chiral assay [1] enables in-process control and final product enantiopurity verification, satisfying regulatory expectations for chiral intermediate documentation.

Fragment-Based Drug Discovery and SAR Exploration

The –CF3 carbinol moiety is a recognized privileged fragment in medicinal chemistry due to its hydrogen-bond donor capacity, metabolic stability, and conformational influence. The 3,5-dimethyl substitution pattern provides an electron-rich aromatic surface (σₘ ≈ –0.07) [2] that is orthogonal to the electron-deficient bis-CF3 BTPE scaffold commonly used in NK1 and related GPCR target programs [3]. Incorporating the (S)-enantiomer into fragment libraries allows medicinal chemists to probe a distinct quadrant of physicochemical space (LogP ≈ 2.90, HBD = 1, HBA = 4) [4] that complements traditional fluorinated fragments.

Chiral Method Development & Reference Standards

The established chiral GC-FID method utilizing a CP-Chirasil-Dex CB column [1] provides a ready-to-adapt analytical framework for laboratories developing in-house chiral purity assays. The (S)-enantiomer can serve as a qualified reference standard for method validation, linearity assessment (LOD 0.1–0.2 mg·L⁻¹), and system suitability testing when monitoring enantiomeric excess in asymmetric reduction processes or evaluating the stereochemical fidelity of downstream derivatives [1].

Process Chemistry & Diastereomeric Resolution

The distinct physicochemical properties of the (S)-enantiomer—including its higher boiling point (≈247 °C) and increased lipophilicity (LogP ≈ 2.90) relative to non-fluorinated analogs—can be exploited in process development for selective crystallization or extraction protocols. When derivatized with chiral acids or bases to form diastereomeric salts, the pre-existing enantiomeric purity of the starting (S)-alcohol enhances the efficiency of diastereomeric resolution, reducing the number of recrystallization cycles required to reach target enantiomeric excess.

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